molecular formula C8H6N2O4 B13159244 2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid

2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid

Cat. No.: B13159244
M. Wt: 194.14 g/mol
InChI Key: BZNBGZOICLPBMT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This process results in the formation of the desired oxazine ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

2-oxo-1,4-dihydropyrido[2,3-d][1,3]oxazine-6-carboxylic acid

InChI

InChI=1S/C8H6N2O4/c11-7(12)4-1-5-3-14-8(13)10-6(5)9-2-4/h1-2H,3H2,(H,11,12)(H,9,10,13)

InChI Key

BZNBGZOICLPBMT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC(=O)O1)N=CC(=C2)C(=O)O

Origin of Product

United States

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